![molecular formula C21H16F3N5O B10775834 3-Methyl-1-[2-pyridin-2-yl-6-[(2,3,4-trifluorophenoxy)methyl]pyrimidin-4-yl]azetidine-3-carbonitrile](/img/structure/B10775834.png)
3-Methyl-1-[2-pyridin-2-yl-6-[(2,3,4-trifluorophenoxy)methyl]pyrimidin-4-yl]azetidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of GPR40ant39 involves several steps, including the preparation of intermediates and the final coupling reactions. The synthetic routes typically involve:
Preparation of Intermediates: The initial steps involve the synthesis of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final step involves coupling the intermediates under specific reaction conditions to form GPR40ant39.
Industrial production methods for GPR40ant39 would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring consistent quality and purity through rigorous quality control processes.
Chemical Reactions Analysis
GPR40ant39 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
GPR40ant39 has several scientific research applications, including:
Chemistry: It is used as a probe to study the structure and function of G-protein coupled receptors, particularly FFAR1.
Biology: It is used to investigate the role of FFAR1 in various biological processes, including insulin secretion and glucose homeostasis.
Medicine: It is being studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.
Industry: It may be used in the development of new drugs targeting FFAR1 and related pathways.
Mechanism of Action
GPR40ant39 exerts its effects by binding to an allosteric site on FFAR1, thereby inhibiting the receptor’s activity. This prevents the receptor from responding to its natural ligands, which are free fatty acids. The inhibition of FFAR1 activity leads to a decrease in insulin secretion from pancreatic beta cells, which can be beneficial in conditions where insulin levels are abnormally high .
Comparison with Similar Compounds
GPR40ant39 can be compared with other compounds that target FFAR1, such as:
GW9508: An agonist of FFAR1 that enhances insulin secretion.
TAK-875: Another agonist of FFAR1 that has been studied for its potential in treating type 2 diabetes.
AMG 837: A partial agonist of FFAR1 that also enhances insulin secretion.
The uniqueness of GPR40ant39 lies in its role as an allosteric antagonist, which sets it apart from the agonists mentioned above. This makes it a valuable tool for studying the inhibitory mechanisms of FFAR1 and exploring potential therapeutic applications where inhibition of this receptor is desired .
Properties
Molecular Formula |
C21H16F3N5O |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-methyl-1-[2-pyridin-2-yl-6-[(2,3,4-trifluorophenoxy)methyl]pyrimidin-4-yl]azetidine-3-carbonitrile |
InChI |
InChI=1S/C21H16F3N5O/c1-21(10-25)11-29(12-21)17-8-13(27-20(28-17)15-4-2-3-7-26-15)9-30-16-6-5-14(22)18(23)19(16)24/h2-8H,9,11-12H2,1H3 |
InChI Key |
QKPUKWQKXUUTOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=NC(=NC(=C2)COC3=C(C(=C(C=C3)F)F)F)C4=CC=CC=N4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride](/img/structure/B10775755.png)

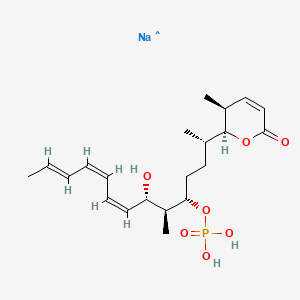
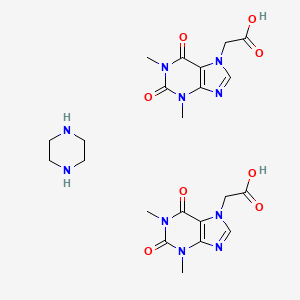
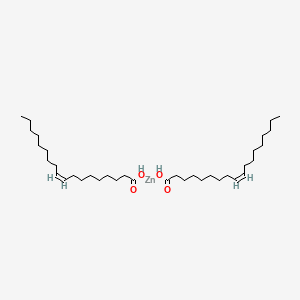


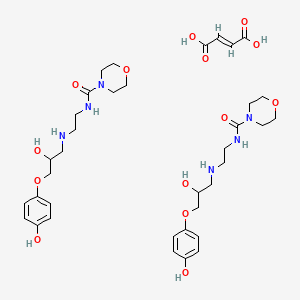
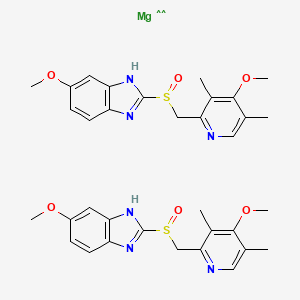
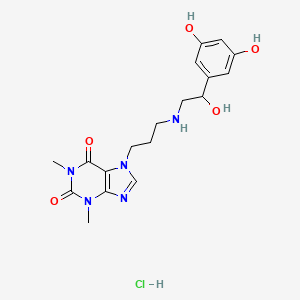
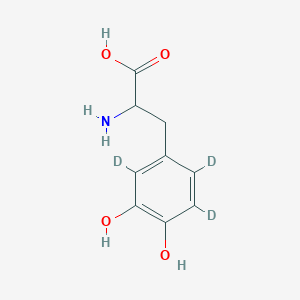
![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(5-methoxy-4,6-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B10775848.png)
![sodium;2-[[(4R)-4-[(3R,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B10775853.png)

